2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a furan ring, a triazole ring, and a phenylethanone moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate is further reacted with potassium hydroxide and acetic acid to yield 5-furan-2-yl-4H-1,2,4-triazole-3-thiol . The final step involves the reaction of this intermediate with 1-phenylethanone under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Alkylated or acylated furan and triazole derivatives.
Scientific Research Applications
2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The furan and triazole rings are known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and proteins can lead to anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Shares the furan and oxadiazole rings but lacks the triazole and phenylethanone moieties.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains the furan and triazole rings but does not have the phenylethanone group.
1-Phenylethanone derivatives: Various derivatives with different substituents on the phenylethanone moiety.
Uniqueness
The uniqueness of 2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both furan and triazole rings, along with the phenylethanone moiety, allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[4-butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C18H19N3O2S/c1-2-3-11-21-17(16-10-7-12-23-16)19-20-18(21)24-13-15(22)14-8-5-4-6-9-14/h4-10,12H,2-3,11,13H2,1H3 |
InChI Key |
IHJYWMJQRIWSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.